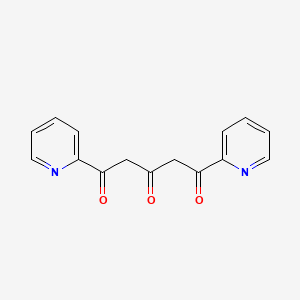
1,5-dipyridin-2-ylpentane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dipyridin-2-ylpentane-1,3,5-trione is an organic compound with the molecular formula C15H12N2O3. It is a solid, typically appearing as a colorless to pale yellow crystalline substance. This compound is known for its unique structure, which includes two pyridine rings attached to a pentane backbone with three ketone groups. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-dipyridin-2-ylpentane-1,3,5-trione can be synthesized through the reaction of ethyl-2-pyridinecarboxylate with acetone. This reaction involves the formation of a β-diketone intermediate, which undergoes further reactions to yield the desired product . The reaction conditions typically include the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,5-dipyridin-2-ylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often involving the pyridine rings.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,5-dipyridin-2-ylpentane-1,3,5-trione has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Mecanismo De Acción
The mechanism of action of 1,5-dipyridin-2-ylpentane-1,3,5-trione involves its ability to coordinate with metal ions. The compound’s pyridine rings and ketone groups provide multiple binding sites, allowing it to form stable complexes with various metals. These metal complexes can then participate in catalytic reactions, facilitate electron transfer processes, or interact with biological molecules. The specific molecular targets and pathways depend on the metal ion and the context of the reaction or application .
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone: A β-diketone with similar coordination properties but lacks the pyridine rings.
2,2’-Bipyridine: Contains two pyridine rings but lacks the ketone groups.
1,3-Diphenyl-1,3-propanedione: Another β-diketone with aromatic rings but different electronic properties.
Uniqueness
1,5-dipyridin-2-ylpentane-1,3,5-trione is unique due to its combination of pyridine rings and β-diketone structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to similar compounds. Its ability to act as both a ligand and a reactive intermediate makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
128143-87-3 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
1,5-dipyridin-2-ylpentane-1,3,5-trione |
InChI |
InChI=1S/C15H12N2O3/c18-11(9-14(19)12-5-1-3-7-16-12)10-15(20)13-6-2-4-8-17-13/h1-8H,9-10H2 |
Clave InChI |
UXCBOWMRKBJEGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















